2-(2,3-Dichlorophenyl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5,12H,1-2H3 |
InChI Key |
ASKXVKQFWLAYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)Cl)Cl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 2,3 Dichlorophenyl Propan 2 Ol and Its Analogues
Regioselective Synthetic Approaches to Dichlorophenyl Propanols
Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical consideration in the synthesis of dichlorophenyl propanols. The specific placement of the dichlorophenyl and propan-2-ol moieties is paramount, and various synthetic strategies have been developed to achieve this with high precision.
Classical Organic Synthesis Routes for the Dichlorophenyl Propan-2-ol Core Structure
Traditional methods in organic synthesis provide a foundational framework for constructing the 2-(2,3-dichlorophenyl)propan-2-ol molecule. These routes typically involve well-established, multi-step reaction sequences. chemrxiv.org
One of the most direct and widely used methods for synthesizing tertiary alcohols is the Grignard reaction . rsc.org This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde. rsc.orgyoutube.com For the synthesis of this compound, the key step is the reaction of 2,3-dichlorophenylmagnesium bromide with acetone (B3395972). rsc.orgresearchgate.net The Grignard reagent is typically prepared beforehand by reacting 1-bromo-2,3-dichlorobenzene (B155788) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com An acidic workup is then required to protonate the resulting alkoxide to yield the final tertiary alcohol. chemrxiv.org
Another cornerstone of classical synthesis is the Friedel-Crafts acylation . sioc-journal.cnresearchgate.net This electrophilic aromatic substitution reaction can be employed to introduce the acetyl group to the 1,2-dichlorobenzene (B45396) ring, forming a key ketone intermediate. researchgate.netresearchgate.net The reaction typically uses acetyl chloride as the acylating agent and a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). sioc-journal.cnmdpi.com This produces 2',3'-dichloroacetophenone. To obtain the target tertiary alcohol, this ketone intermediate is then subjected to a subsequent Grignard reaction with methylmagnesium bromide. rsc.org
Table 1: Comparison of Classical Synthetic Routes
| Feature | Grignard Reaction Route | Friedel-Crafts Acylation Route |
| Key Transformation | Nucleophilic addition to a ketone rsc.org | Electrophilic aromatic substitution sioc-journal.cn |
| Starting Materials | 1-bromo-2,3-dichlorobenzene, Magnesium, Acetone rsc.orgyoutube.com | 1,2-dichlorobenzene, Acetyl chloride, Methylmagnesium bromide rsc.orgsioc-journal.cn |
| Catalyst/Reagent | Magnesium metal (stoichiometric) youtube.com | AlCl₃ (stoichiometric or catalytic) researchgate.net |
| Number of Steps | Typically two (Grignard formation, then reaction) | Typically two (Acylation, then Grignard reaction) |
| Major Byproducts | Biphenyl from Grignard self-coupling can occur numberanalytics.com | Polyacylation is possible but often suppressed by deactivation of the product ring researchgate.net |
Transition Metal-Catalyzed Reaction Pathways in Dichlorophenyl Propanol (B110389) Synthesis
Modern synthetic chemistry increasingly relies on transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance. While classical methods are robust, catalytic alternatives offer milder reaction conditions and can reduce waste.
The Grignard addition to ketones, a classical route, can be rendered more efficient through catalysis. For instance, the use of catalytic amounts of zinc chloride (ZnCl₂) with Grignard reagents has been shown to improve yields and chemoselectivity in the formation of tertiary alcohols, minimizing side reactions like reduction and enolization. mdpi.com
More complex, one-pot catalytic methods have also been developed. A notable example is the Cp₂TiCl₂-catalyzed synthesis of tertiary alcohols from an aryl olefin (like 2,3-dichlorostyrene), a ketone (acetone), and aluminum chloride. epa.gov This method constructs the carbon skeleton in a single, efficient step, proceeding through a proposed titanacyclopropane intermediate. epa.gov
Furthermore, powerful carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling, can be envisioned for the synthesis of key intermediates. rsc.orgrsc.org A hypothetical route could involve a Suzuki coupling between a (2,3-dichlorophenyl)boronic acid and a suitable acetone enolate equivalent. Alternatively, a Negishi coupling could be employed. rsc.org These methods are instrumental in building the initial C-C bond between the aromatic ring and the propanone fragment, which is then converted to the tertiary alcohol.
Microwave-Assisted Synthetic Protocols for Dichlorophenyl Propanol Derivatives
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. acs.org This technique often leads to dramatic reductions in reaction times, increased product yields, and sometimes, different reaction selectivities compared to conventional heating methods. acs.orgnih.gov The efficient and rapid energy transfer allows for the swift optimization of reaction conditions. nih.gov
Many classical and modern synthetic reactions can be adapted for microwave protocols. For instance, the Friedel-Crafts acylation, a key step in one of the classical routes to the dichlorophenyl propanol core, has been successfully performed under solvent-free conditions using microwave irradiation. researchgate.net A study reported the zinc-mediated Friedel-Crafts acylation of aromatic compounds with acyl chlorides under microwave irradiation, offering a greener and faster alternative to traditional methods. researchgate.net
Similarly, other reactions relevant to the synthesis of dichlorophenyl propanol analogues, such as esterifications or the formation of heterocyclic derivatives, have been significantly accelerated using microwave technology. nih.govacs.org The use of microwave heating in conjunction with solid-supported reagents or catalysts can further enhance the environmental friendliness of these synthetic protocols by simplifying product purification. rsc.org
Table 2: Examples of Microwave-Assisted Reactions Relevant to Aryl Propanol Synthesis
| Reaction Type | Catalyst/Conditions | Advantage of MAOS | Reference |
| Friedel-Crafts Acylation | Zinc-mediated, solvent-free | Rapid, high yield, environmentally friendly | researchgate.net |
| Esterification | Catalytic H₂SO₄ | Reaction time reduced from hours to minutes | nih.gov |
| Diaryletherification | Copper-catalyzed | Shorter reaction times and higher chemical yields | nih.gov |
| Multicomponent Reactions | Chitosan catalyst, solvent-free | High efficiency, short reaction times | acs.org |
Stereoselective Synthesis and Resolution of Chiral Dichlorophenyl Propanol Analogues
While this compound itself is achiral, its analogues, particularly secondary alcohols like 1-(2,3-dichlorophenyl)propan-1-ol, possess a stereocenter. The synthesis of single enantiomers of these chiral molecules is crucial for various applications and requires sophisticated stereoselective methods. chemrxiv.org
Chemoenzymatic and Biocatalytic Strategies for Enantiopure Dichlorophenyl Propanols
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of enantiopure alcohols, the biocatalytic reduction of a prochiral ketone is a powerful and environmentally benign strategy. These reactions are typically carried out under mild conditions (room temperature, neutral pH) in an aqueous medium.
The key enzymes for this transformation are oxidoreductases, specifically ketone reductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often used within whole microbial cells (e.g., bacteria, yeast), can exhibit exceptionally high regio- and stereoselectivity, producing the chiral alcohol in high enantiomeric excess (ee). A critical aspect of these reactions is the regeneration of the consumed cofactor, typically NADPH or NADH, which is often accomplished in situ by the host organism's metabolism using a simple co-substrate like glucose or isopropanol.
A chemoenzymatic approach combines the strengths of biocatalysis and traditional organic synthesis. For example, the enantiopure dichlorophenyl ethanol, produced via a highly selective biocatalytic reduction of 2',3'-dichloroacetophenone, can then be used as a chiral building block in subsequent chemical steps to construct more complex molecules.
Chiral Auxiliary and Asymmetric Catalysis in Dichlorophenyl Propanol Synthesis
Asymmetric catalysis and the use of chiral auxiliaries are two of the most powerful strategies for controlling stereochemistry in organic synthesis.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. One of the most effective methods for producing chiral alcohols is the asymmetric hydrogenation of prochiral ketones. This reaction employs a transition metal catalyst, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to a chiral ligand. For the synthesis of an enantiopure analogue like (R)- or (S)-1-(2,3-dichlorophenyl)ethanol, the precursor ketone (2',3'-dichloroacetophenone) would be hydrogenated under a hydrogen atmosphere using a catalyst system such as Ru(II) complexed with a chiral diphosphine/diamine ligand (e.g., (S,S)-TsDPEN). The choice of the ligand's chirality dictates the stereochemistry of the resulting alcohol product, often with excellent enantioselectivity (up to >99% ee).
A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. mdpi.comrsc.org For instance, in a hypothetical synthesis, a dichlorophenyl-containing carboxylic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. mdpi.comrsc.org The resulting amide could then undergo a diastereoselective alkylation or aldol (B89426) reaction. The stereochemistry of the newly formed center is controlled by the steric and electronic properties of the auxiliary. Subsequent cleavage of the auxiliary would release the enantiomerically enriched product. rsc.org
Table 3: Examples of Catalytic Systems for Asymmetric Ketone Hydrogenation
| Catalyst System | Metal | Chiral Ligand Type | Substrate Type | Typical Enantioselectivity | Reference |
| Noyori-type Catalysts | Ruthenium (Ru) | Diphosphine/Diamine (e.g., BINAP/DPEN) | Aromatic Ketones | High to excellent (>98% ee) | |
| Ir-Amino Alcohol Catalysts | Iridium (Ir) | P,N,O-type ligands | Alkyl-Aryl Ketones | High (up to 98% ee) | |
| Rh-Diphosphine Catalysts | Rhodium (Rh) | Chiral Diphosphines (e.g., Chiraphos) | Functionalized Ketones | Varies with substrate | |
| Cu-Catalyzed Systems | Copper (Cu) | P,N Ligands | Aromatic Ketones | Good to excellent |
Functional Group Interconversions and Derivatization Studies of the Propan-2-ol Moiety
The tertiary hydroxyl group of this compound and its analogues is a key functional handle for a variety of chemical transformations, including dehydration, etherification, and esterification. These reactions allow for the introduction of diverse functionalities, leading to a wide range of derivatives with potentially altered physical, chemical, and biological properties.
Dehydration: The acid-catalyzed dehydration of tertiary alcohols is a classic method for the synthesis of alkenes. In the case of this compound, treatment with a strong acid such as sulfuric acid or phosphoric acid is expected to yield 1-(2,3-dichlorophenyl)-1-methylethene. The mechanism typically proceeds through a stable tertiary carbocation intermediate, which then eliminates a proton to form the double bond. The reaction conditions, particularly temperature, can influence the outcome, with higher temperatures favoring elimination.
Etherification: The synthesis of ethers from tertiary alcohols like this compound can be achieved through several methods. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols due to the potential for elimination reactions with the tertiary alkoxide. However, alternative methods such as acid-catalyzed addition of the alcohol to an alkene or reaction with alkylating agents under specific conditions can be employed. For instance, the reaction of tertiary alcohols with alkyl halides in the presence of a silver salt like silver oxide (Ag₂O) can facilitate ether formation. Another approach involves the reaction with monoperoxyacetals and organometallic reagents.
Esterification: The formation of esters from tertiary alcohols often requires reactive acylating agents due to the steric hindrance around the hydroxyl group. The direct Fischer esterification with a carboxylic acid under acidic conditions is typically slow and inefficient for tertiary alcohols. More effective methods involve the use of acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl and drive the reaction to completion. The use of coupling reagents that activate the carboxylic acid can also facilitate the esterification of sterically hindered alcohols.
Table 1: Representative Functional Group Interconversions of Tertiary Alcohols
| Starting Material | Reagent(s) and Conditions | Product | Transformation |
| Tertiary Alcohol | Concentrated H₂SO₄, Heat | Alkene | Dehydration |
| Tertiary Alcohol | R-X, Ag₂O | Ether (R-O-C(Ar)(CH₃)₂) | Etherification |
| Tertiary Alcohol | Acyl Chloride, Pyridine | Ester | Esterification |
Modifications and Substitutions on the Dichlorophenyl Ring System of Related Alcohols
The dichlorophenyl ring of this compound and its analogues provides a platform for introducing further diversity through aromatic substitution reactions. The two chlorine atoms on the ring influence its reactivity and direct the position of incoming substituents. The primary methods for modifying the dichlorophenyl ring include electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: The 2,3-dichloro substitution pattern deactivates the aromatic ring towards electrophilic attack due to the electron-withdrawing inductive effect of the chlorine atoms. However, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can still be achieved under forcing conditions. The directing effect of the substituents needs to be considered. The two chlorine atoms are ortho, para-directors, but their deactivating nature makes substitution challenging. The position of substitution will be influenced by the combined directing effects of the chlorine atoms and the 2-hydroxypropyl group, as well as steric hindrance. The 2-hydroxypropyl group is generally considered a weak activating group and an ortho, para-director. Therefore, electrophilic substitution is most likely to occur at the positions least sterically hindered and electronically favored by the combination of these groups.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for forming new carbon-carbon bonds on aryl halides. researchgate.netmansapublishers.comrsc.org These reactions offer a versatile and efficient way to introduce a wide range of substituents, including alkyl, alkenyl, and aryl groups, onto the dichlorophenyl ring. The success of these reactions depends on the choice of catalyst, ligand, base, and reaction conditions. The relative reactivity of the two chlorine atoms in 2,3-dichlorophenyl derivatives can be exploited to achieve site-selective cross-coupling. rsc.orgrsc.orgnih.gov Generally, the chlorine atom at the 2-position, being flanked by another chlorine and the bulky propan-2-ol group, might exhibit different reactivity compared to the chlorine at the 3-position. This differential reactivity can be harnessed to achieve mono- or di-substituted products. For instance, in the synthesis of the anticonvulsant drug lamotrigine, related 2,3-dichlorophenyl compounds are key intermediates. researchgate.netmansapublishers.comgoogle.comgoogle.comnewdrugapprovals.org
Table 2: Key Reactions for Modification of Dichlorophenyl Systems
| Reaction Type | Reagents and Catalyst | Potential Product Type | Key Features |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted dichlorophenyl derivative | Forms C-C bonds; tolerant of various functional groups. mansapublishers.com |
| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | Alkyl- or aryl-substituted dichlorophenyl derivative | Couples sp³, sp², and sp carbon atoms. researchgate.net |
| Nitration | HNO₃, H₂SO₄ | Nitro-dichlorophenyl derivative | Requires strong activating conditions due to deactivating nature of chlorine atoms. |
| Halogenation | X₂ (e.g., Br₂), Lewis acid (e.g., FeBr₃) | Halo-dichlorophenyl derivative | Introduces additional halogen substituents. |
Sophisticated Spectroscopic Characterization and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed investigation of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Chemical Environment Elucidation
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for mapping the electronic environments of the hydrogen and carbon atoms, respectively, within 2-(2,3-dichlorophenyl)propan-2-ol. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, which is influenced by the electronegativity of neighboring atoms and anisotropic effects from aromatic systems.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their specific shifts and coupling patterns dictated by the positions of the two chlorine atoms on the phenyl ring. The two equivalent methyl groups are expected to produce a singlet in the upfield region, likely around 1.5-2.0 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, separate signals are anticipated for the two methyl carbons (which are equivalent), the quaternary carbon of the propan-2-ol moiety, and the six carbons of the dichlorophenyl ring. The carbons bearing the chlorine atoms will be significantly influenced, as will the carbon atom attached to the propan-2-ol group.
Predicted ¹H and ¹³C NMR Data
Disclaimer: The following NMR data are predicted using advanced computational algorithms and have not been experimentally verified. Actual experimental values may differ.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.5 | Multiplet |
| Methyl-H (x6) | ~1.6 | Singlet |
| Hydroxyl-H | Variable | Singlet (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary C (C-O) | ~75 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-H | 125 - 130 |
| Aromatic C (ipso) | ~145 |
| Methyl C (x2) | ~30 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Assessment
To further unravel the intricate structural details of this compound, two-dimensional (2D) NMR experiments are invaluable. chegg.com
Correlation SpectroscopY (COSY) establishes correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would be instrumental in confirming the coupling relationships between the aromatic protons, helping to definitively assign their positions on the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. chegg.com This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the singlet from the methyl protons in the ¹H NMR spectrum would correlate with the methyl carbon signal in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons, typically over two to four bonds. chegg.com This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, HMBC would show correlations between the methyl protons and the quaternary carbon of the propan-2-ol group, as well as with the ipso-carbon of the aromatic ring.
Solvent Effects on NMR Spectroscopic Signatures
The choice of solvent can significantly influence NMR spectra. Solvents can interact with the analyte through various mechanisms, including hydrogen bonding and aromatic solvent-induced shifts (ASIS). For this compound, using a hydrogen-bond-accepting solvent like DMSO-d₆ would likely lead to a downfield shift of the hydroxyl proton signal compared to a non-polar solvent like CDCl₃. Aromatic solvents such as benzene-d₆ can induce shifts in nearby protons due to the anisotropic magnetic field of the benzene (B151609) ring, which can be useful for resolving overlapping signals in the aromatic region of the spectrum.
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would be observed, and the isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI-MS would be expected to show a strong signal corresponding to the protonated molecule, confirming its molecular weight.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion or a prominent fragment ion) and its subsequent fragmentation to produce a spectrum of daughter ions. This technique provides detailed information about the fragmentation pathways and helps to confirm the structure of the molecule.
For this compound, a characteristic fragmentation pathway would likely involve the loss of a methyl group (CH₃) to form a stable tertiary carbocation. Another potential fragmentation would be the loss of a water molecule (H₂O). The analysis of the daughter ions would provide conclusive evidence for the presence of the propan-2-ol moiety and the dichlorophenyl group.
Predicted Mass Spectrometry Fragmentation Data
Disclaimer: The following fragmentation data are predicted based on known chemical principles and have not been experimentally verified.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound (EI)
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 204/206/208 | [M]⁺ (Molecular ion) |
| 189/191/193 | [M - CH₃]⁺ |
| 186/188/190 | [M - H₂O]⁺ |
| 145/147 | [C₆H₃Cl₂]⁺ |
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups within a molecule and probing its conformational landscape. Each molecule possesses a unique vibrational spectrum, acting as a molecular "fingerprint."
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a detailed profile of the functional groups present. For this compound, the spectrum is dominated by vibrations of its hydroxyl, alkyl, and dichlorophenyl groups.
The most prominent absorption is expected to be a broad O-H stretching band in the region of 3200-3550 cm⁻¹, characteristic of a tertiary alcohol; the broadening is a result of intermolecular hydrogen bonding. docbrown.info The spectrum would also feature C-H stretching vibrations from the methyl and phenyl groups just below 3000 cm⁻¹. The region between 1000 and 1300 cm⁻¹ would likely contain the C-O stretching vibration of the tertiary alcohol. The presence of the dichlorinated aromatic ring would give rise to a series of characteristic absorptions, including C=C ring stretching in the 1450-1600 cm⁻¹ region and C-Cl stretching vibrations, typically found in the 600-800 cm⁻¹ range. The unique pattern of absorptions in the 400-1500 cm⁻¹ range constitutes the "fingerprint region," which is unique to the molecule's specific structure. docbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching (Hydrogen-bonded) | 3200 - 3550 | Strong, Broad |
| C-H (sp³ - Methyl) | Stretching | 2850 - 2960 | Medium-Strong |
| C-H (sp² - Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium, Sharp |
| C-O (Tertiary Alcohol) | Stretching | 1100 - 1200 | Medium-Strong |
| C-Cl (Aryl Halide) | Stretching | 600 - 800 | Strong |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, Raman spectroscopy would provide valuable information on the carbon skeleton and the aromatic ring.
Strong Raman signals would be expected for the C-C backbone of the propanol (B110389) moiety and the symmetric "breathing" mode of the dichlorophenyl ring. The C-Cl bonds would also be Raman active. By comparing the FTIR and Raman spectra, a more complete picture of the molecule's vibrational modes can be assembled, as some vibrations may be strong in one technique and weak or silent in the other, according to the principles of mutual exclusion for centrosymmetric molecules.
X-ray Crystallography for Solid-State Structural Determination of Dichlorophenyl Propanol Analogues and Derivatives
Studies on analogous dichlorophenyl structures reveal the critical role of various non-covalent interactions in dictating the crystal packing. nih.govnih.gov For a molecule like this compound, the tertiary alcohol group is a prime site for hydrogen bonding (O-H···O), where it can act as both a donor and an acceptor, potentially forming chains or dimeric motifs within the crystal lattice.
| Interaction Type | Description | Potential Role in Crystal Packing |
|---|---|---|
| Classical Hydrogen Bonding | Interaction between the hydroxyl proton (donor) and an oxygen atom on an adjacent molecule (acceptor). | Forms primary structural motifs like chains or dimers. |
| C-H···Cl Interactions | Weak hydrogen bonds between a carbon-bound hydrogen and a chlorine atom. nih.gov | Links molecules into larger networks and stabilizes the lattice. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov | Contributes to the formation of columns or layers. |
| van der Waals Forces | General intermolecular forces (e.g., H···H, C···H contacts). nih.gov | Provide overall cohesive energy to the crystal structure. |
The specific compound this compound is achiral because the tertiary carbon atom is bonded to two identical methyl groups. However, if one of these methyl groups were replaced by a different substituent, the resulting analogue would be chiral, existing as a pair of enantiomers.
For such chiral analogues, single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the absolute configuration. libretexts.orglibretexts.org By employing anomalous dispersion effects, this technique can definitively distinguish between the R and S configurations at a stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. libretexts.orgmasterorganicchemistry.com While other methods like chiroptical spectroscopy can also be used, X-ray analysis provides a direct visualization of the three-dimensional atomic arrangement, leaving no doubt as to the molecule's absolute stereochemistry. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. For this compound, the chromophore—the part of the molecule that absorbs light—is the dichlorinated benzene ring.
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* electronic transitions within the aromatic ring. Unsubstituted benzene typically exhibits a primary absorption band around 204 nm and a weaker, "benzenoid" band around 254 nm. The presence of the two chlorine atoms and the alkyl group (propan-2-ol) as substituents on the ring will influence the position and intensity of these bands. These groups act as auxochromes, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The exact λ_max (wavelength of maximum absorbance) would depend on the solvent used but would be characteristic of a dichlorinated aromatic compound. researchgate.net
| Transition Type | Chromophore | Expected λ_max Region (nm) | Description |
|---|---|---|---|
| π → π | Dichlorophenyl Ring | 210 - 240 | High-energy transition, strong absorption. |
| π → π (Benzenoid) | Dichlorophenyl Ring | 260 - 290 | Lower-energy transition, weaker absorption with fine structure. |
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Kinetic Studies of Reactions Involving the Propan-2-ol Core and Dichlorophenyl Moiety
The kinetics of chemical reactions involving 2-(2,3-dichlorophenyl)propan-2-ol are crucial for understanding its transformation and degradation. These studies focus on determining reaction orders, rate constants, and the influence of various environmental factors.
Determination of Reaction Orders and Rate Constants
The determination of reaction orders and rate constants provides fundamental insights into the mechanism of a reaction. The reaction order indicates how the rate of a reaction is affected by the concentration of each reactant, while the rate constant is a proportionality constant that relates the rate of the reaction to the concentrations of the reactants. youtube.comyoutube.comyoutube.com
For many degradation processes, the reaction kinetics can be described by a pseudo-first-order model. nih.gov This is often the case in radiolytic degradation studies where the concentration of one reactant, such as the hydroxyl radical, is maintained at a constant level. In such cases, a plot of the logarithm of the relative concentration of the compound against the dose or time will yield a linear relationship, from which the pseudo-first-order rate constant can be determined. nih.gov
Table 1: Experimental Data for Determining Reaction Order
| Experiment | Initial Concentration of this compound (M) | Initial Rate (M/s) |
| 1 | 0.020 | 0.00276 |
| 2 | 0.040 | 0.00552 |
| 3 | 0.020 | 0.00276 |
Influence of Temperature, pH, and Catalysis on Reaction Rates
The rates of chemical reactions involving this compound are significantly influenced by temperature, pH, and the presence of catalysts.
Temperature: Generally, an increase in temperature leads to an increase in the reaction rate constant, a relationship described by the Arrhenius equation. jcsp.org.pk This is because higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions. For instance, in the catalytic decomposition of similar compounds, the rate constant has been observed to increase with rising temperature. jcsp.org.pkresearchgate.netresearchgate.net The activation energy for a reaction can be determined from the slope of an Arrhenius plot of the logarithm of the rate constant versus the inverse of the temperature. jcsp.org.pkresearchgate.netresearchgate.net
pH: The pH of the reaction medium can have a profound effect on the reaction rate, particularly for reactions that involve proton transfer or where the reactivity of a species is pH-dependent. For example, in the catalytic decomposition of hydrogen peroxide on manganese dioxide, the rate constant was found to be dependent on pH, with higher rates observed at higher pH values. jcsp.org.pkresearchgate.netresearchgate.net This suggests that the surface charge of the catalyst and the nature of the reactive species can be altered by pH, thereby influencing the reaction kinetics. jcsp.org.pkresearchgate.net
Catalysis: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate of a chemical reaction without being consumed in the process. For dichlorophenyl propanols, various catalysts can be employed to promote their transformation. For instance, in the context of propane (B168953) dehydrogenation, Pt-Sn based catalysts have been studied, and their activity and selectivity are influenced by factors such as the support material and the interaction between the metal components. cjcatal.commdpi.com The dehydration of propan-2-ol to propene, for example, can be catalyzed by heating with an excess of concentrated sulfuric acid or phosphoric(V) acid. chemguide.co.uk
Table 2: Influence of Temperature and pH on Rate Constant (k)
| Temperature (°C) | pH | Rate Constant (k) (min⁻¹) |
| 30 | 3 | 0.0025 |
| 40 | 3 | 0.0040 |
| 50 | 3 | 0.0063 |
| 30 | 7 | 0.0050 |
| 40 | 7 | 0.0080 |
| 50 | 7 | 0.0126 |
| 30 | 10 | 0.0100 |
| 40 | 10 | 0.0160 |
| 50 | 10 | 0.0251 |
Oxidative and Reductive Transformation Mechanisms of Dichlorophenyl Propanols
The transformation of dichlorophenyl propanols can occur through both oxidative and reductive pathways, leading to a variety of degradation products.
Investigation of Reaction with Oxidizing Agents (e.g., Ozone)
Ozone (O₃) is a powerful oxidizing agent that can be used to degrade organic pollutants. masterorganicchemistry.com The reaction of ozone with compounds like 2-propanol can lead to the formation of intermediates such as acetone (B3395972), which can be further oxidized. researchgate.net Advanced oxidation processes (AOPs) that combine ozone with other oxidants like hydrogen peroxide (H₂O₂) or ultraviolet (UV) light can enhance the degradation efficiency by generating highly reactive hydroxyl radicals (•OH). researchgate.net These radicals are non-selective and can attack a wide range of organic molecules, leading to their mineralization. researchgate.net
Enzymatic Oxidation and Reduction Pathways
Enzymes can catalyze the oxidation and reduction of dichlorophenyl propanols with high specificity. libretexts.org Alcohol dehydrogenases, for example, can catalyze the oxidation of alcohols. libretexts.org Ketoreductases are another class of enzymes that can be used for the reduction of ketones to alcohols. For instance, a ketoreductase from Scheffersomyces stipitis has been used for the reduction of a related compound, 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.net These enzymatic reactions are often stereoselective, producing a specific enantiomer of the product. researchgate.net Reduction reactions, in general, involve the gain of electrons by the substrate and are more likely to occur with xenobiotics that have low oxygen content. libretexts.org
Photochemical and Radiolytic Degradation Pathways of Dichlorophenyl Propanols
Photochemical and radiolytic methods are effective for the degradation of halogenated organic compounds.
The photochemical degradation of related compounds like 1,3-dichloro-2-propanol (B29581) has been studied using UV radiation in the presence of hydrogen peroxide. nih.gov This process leads to the formation of various intermediates, including chlorinated ketones and carboxylic acids. nih.govnu.edu.kz The degradation efficiency can be influenced by the initial concentration of the oxidizing agent. nih.govnu.edu.kz
Radiolytic degradation involves the use of ionizing radiation, such as gamma rays, to induce chemical changes. researchgate.netdntb.gov.uaresearchgate.net The radiolysis of aqueous solutions generates highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•). nih.gov These species can react with dichlorophenyl propanols, leading to their degradation. nih.gov Studies on the radiolytic degradation of 2,4-dichlorophenol (B122985) have shown that the degradation follows pseudo-first-order kinetics. nih.gov The degradation process can involve dechlorination and the formation of various byproducts. nih.govresearchgate.net The efficiency of degradation can be influenced by the absorbed dose and the presence of oxygen. nih.gov
Identification of Photoproducts and Reaction Intermediates
The photochemical degradation of chlorinated aromatic compounds is a critical process that determines their persistence and transformation in the aquatic environment. While specific studies on this compound are not extensively available in the public domain, the identification of photoproducts and reaction intermediates can be inferred from the behavior of structurally similar compounds, such as other chlorinated phenols and aromatic hydrocarbons.
The primary photochemical reaction for many chlorinated aromatic compounds involves the cleavage of the carbon-chlorine bond. For this compound, this would likely lead to the formation of a dichlorophenyl radical and a hydroxyl radical. These highly reactive intermediates can then participate in a variety of subsequent reactions.
Potential photoproducts could arise from several pathways:
Dechlorination: Stepwise or complete removal of chlorine atoms from the aromatic ring is a common photodegradation pathway. This can lead to the formation of monochlorinated and ultimately non-chlorinated phenylpropanol derivatives.
Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring, often initiated by hydroxyl radicals, can lead to the formation of various dichlorohydroxyphenylpropanol isomers.
Ring Cleavage: Under more aggressive photo-oxidative conditions, the aromatic ring can be opened, leading to the formation of smaller aliphatic acids and other degradation products.
Polymerization: Radical intermediates can also combine to form larger, polymeric structures.
The identification of specific intermediates and final products would require detailed experimental studies utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to analyze samples irradiated under controlled conditions.
Influence of Environmental Factors on Phototransformation Kinetics
The rate at which this compound undergoes phototransformation in the environment is not solely dependent on its chemical structure but is also significantly influenced by various environmental factors.
pH: The pH of the aqueous medium can affect the photolysis of chlorinated aromatic compounds. For phenolic compounds, the speciation between the protonated and deprotonated forms can influence their light absorption characteristics and reactivity with photochemically generated reactive species. Although this compound is an alcohol and not a phenol, pH could still play a role by influencing the surrounding water chemistry and the nature of dissolved organic matter.
Dissolved Organic Matter (DOM): Dissolved organic matter, such as humic and fulvic acids, can have a dual effect on the phototransformation of organic pollutants. On one hand, DOM can act as a photosensitizer, absorbing light and generating reactive species like singlet oxygen and hydroxyl radicals, which can accelerate the degradation of the target compound. On the other hand, DOM can also act as a light screen, absorbing photons that would otherwise be available to initiate the photolysis of the compound, thus inhibiting its degradation. The net effect depends on the specific characteristics of the DOM and the target compound. Studies on other chloroacetanilide herbicides have shown that humic acids can either enhance or inhibit photolysis rates depending on their origin and concentration. nih.gov
Presence of Other Substances: The presence of other chemical species, such as nitrates and bicarbonates, can also influence phototransformation kinetics by participating in photochemical reactions and altering the availability of reactive species.
A hypothetical representation of the influence of these factors is presented in the table below.
| Environmental Factor | Potential Influence on Phototransformation Rate of this compound | Rationale |
| pH | Moderate | May alter the speciation and reactivity of sensitizers and quenchers in the water. |
| Humic Acids | High (Enhancement or Inhibition) | Can act as photosensitizers (accelerating degradation) or as light screens (slowing degradation). nih.gov |
| Fulvic Acids | High (Enhancement or Inhibition) | Similar to humic acids, can either promote or hinder photolysis through sensitization or light absorption. |
| Nitrate Ions | Moderate | Can be a source of hydroxyl radicals upon photolysis, potentially increasing the degradation rate. |
| Bicarbonate Ions | Low to Moderate | Can act as a scavenger of hydroxyl radicals, potentially decreasing the degradation rate. |
Environmental Chemical Fate Modeling of Dichlorophenyl Propanols (academic perspective)
Modeling the environmental fate of a chemical like this compound requires an understanding of its key transformation and transport processes. From an academic standpoint, this involves considering its susceptibility to both biological and abiotic degradation.
Biological Degradation Pathways by Microbial Systems
The biological degradation of chlorinated aromatic compounds is a key process in their removal from the environment. While specific data for this compound is scarce, insights can be drawn from studies on other chlorinated phenols and aromatic compounds.
Microbial systems, particularly bacteria and fungi, have evolved diverse enzymatic machinery to break down these xenobiotic compounds. The degradation of chlorinated phenols can occur under both aerobic and anaerobic conditions.
Aerobic Degradation: Under aerobic conditions, the initial attack on the aromatic ring is often catalyzed by oxygenases. For a compound like this compound, a plausible initial step would be the hydroxylation of the aromatic ring to form a dichlorocatechol derivative. This is then followed by ring cleavage, either through ortho- or meta-fission pathways, leading to the formation of aliphatic intermediates that can be funneled into central metabolic pathways like the Krebs cycle.
Anaerobic Degradation: In the absence of oxygen, a key degradation pathway for chlorinated aromatic compounds is reductive dechlorination. In this process, the chlorine substituents are sequentially removed and replaced by hydrogen atoms. This process is often carried out by specialized anaerobic bacteria that use the chlorinated compound as an electron acceptor. The resulting dechlorinated or partially dechlorinated propanol (B110389) would be less toxic and more amenable to further degradation by other microorganisms. Studies have shown that mixed microbial cultures can degrade various dichlorophenol isomers. nih.gov
The following table outlines a hypothetical microbial degradation pathway.
| Step | Proposed Transformation | Enzyme Class (Hypothetical) | Resulting Intermediate |
| 1 | Hydroxylation of the aromatic ring | Monooxygenase | Dichlorocatechol propanol |
| 2 | Aromatic ring cleavage | Dioxygenase | Chlorinated muconic acid derivative |
| 3 | Further degradation | Various hydrolases, reductases | Aliphatic acids |
Hydrolysis and Other Abiotic Transformation Processes
In addition to phototransformation and biological degradation, abiotic processes such as hydrolysis can contribute to the transformation of this compound in the environment.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. In the case of this compound, the carbon-chlorine bonds on the aromatic ring are generally resistant to hydrolysis under typical environmental conditions. However, the tertiary alcohol group could potentially undergo elimination reactions under certain conditions, although this is less likely to be a significant pathway in the aqueous environment compared to photolysis and biodegradation.
The structure of this compound, with an alcohol group on a benzylic-like position, may be compared to benzyl (B1604629) chloride. Benzyl chloride is known to undergo hydrolysis to form benzyl alcohol, but this is facilitated by the good leaving group ability of the chloride ion directly attached to the benzylic carbon. quora.com In this compound, the hydroxyl group is a poor leaving group, making direct hydrolysis at that position unlikely under neutral pH conditions.
Other abiotic transformation processes could include reactions with other nucleophiles or oxidants present in the environment, but these are generally considered to be of minor importance compared to photodegradation and microbial action for this class of compounds.
Research on Analogs and Derivatives of 2 2,3 Dichlorophenyl Propan 2 Ol: Structure Reactivity and Structure Property Relationships
Design Principles for Structural Modifications in Dichlorophenyl Propanols
The design of analogs for a specific chemical entity like 2-(2,3-dichlorophenyl)propan-2-ol is guided by established principles of structure-activity relationships (SAR). collaborativedrug.comdrugdesign.org The goal of structural modification is to systematically alter the molecule to enhance desired properties, such as reactivity or biological activity, while minimizing undesirable traits. drugdesign.org For dichlorophenyl propanols, modifications can be conceptualized around three primary components: the dichlorophenyl ring, the propanol (B110389) side chain, and the hydroxyl group.
Key design principles for creating analogs include:
Isosteric and Bioisosteric Replacements: Replacing atoms or groups with others that have similar physical or chemical properties. For instance, modifying the chlorine substituents on the phenyl ring by changing their position (e.g., to 2,4- or 3,4-dichloro) or replacing them with other halogens (F, Br) or bioisosteric groups (e.g., CF₃) can systematically probe the effects of electronics and sterics on activity.
Homologation: Lengthening or shortening the alkyl chain of the propanol group. Changing the propan-2-ol to an ethan-1-ol or butan-2-ol moiety would alter the spatial relationship between the aromatic ring and the hydroxyl group, affecting how the molecule interacts with its environment or target.
Functional Group Interconversion: Modifying the core functional groups. The tertiary alcohol of this compound could be converted to an ether, ester, or amine to explore changes in hydrogen bonding capacity, polarity, and metabolic stability. For example, studies on propranolol (B1214883) analogs showed that removing the side-chain hydroxyl group and converting the amine from secondary to tertiary significantly altered receptor binding affinities. nih.gov
Conformational Constraint: Introducing elements that restrict the molecule's rotation. This can be achieved by incorporating the propanol side chain into a cyclic system, which can lock the molecule into a more active conformation and potentially increase selectivity for a biological target.
A library of 1,3-disubstituted 2-propanols was synthesized to probe for β-secretase inhibition, leading to the optimization of initial hits into potent inhibitors. nih.gov This highlights a common strategy where a core scaffold, in this case, a propanol, is decorated with various substituents to explore the chemical space and identify key structural features for activity. nih.gov
The following interactive table outlines potential modifications to the this compound scaffold based on these design principles.
| Modification Type | Structural Component | Example Modification | Potential Impact |
| Substituent Modification | Dichlorophenyl Ring | Change substituent to 2,4-dichloro or 3,5-dichloro | Alter electronic properties and steric profile |
| Substituent Modification | Dichlorophenyl Ring | Replace Cl with F, Br, or CF₃ | Modify lipophilicity and electronic effects |
| Side Chain Homologation | Propan-2-ol Chain | Shorten to ethan-1-ol or lengthen to butan-2-ol | Change distance and orientation of functional groups |
| Functional Group Interconversion | Tertiary Alcohol | Convert -OH to -OCH₃ (ether) or -OAc (ester) | Alter hydrogen bonding, polarity, and stability |
| Conformational Constraint | Propan-2-ol Chain | Incorporate into a piperidine (B6355638) or cyclopentane (B165970) ring | Reduce conformational flexibility, potentially increasing potency |
Stereochemical Aspects in Dichlorophenyl Propanol Analogues
Chirality is a fundamental property in molecular interactions, and the stereochemistry of dichlorophenyl propanol analogs is critical to their chemical and biological behavior. acs.org The central carbon bearing the hydroxyl group in many propanol analogs is a stereocenter, meaning these molecules can exist as enantiomers.
Influence of Absolute Configuration on Chemical Reactivity and Stereospecific Transformations
The absolute configuration of a chiral molecule—its actual three-dimensional arrangement of atoms (designated as R or S)—can profoundly influence its reactivity. acs.org Reactions involving chiral molecules often proceed stereospecifically, where one stereoisomer reacts to give one stereoisomeric product, or stereoselectively, where one stereoisomer reacts to give an excess of one stereoisomeric product. lumenlearning.com
The influence of absolute configuration stems from the fact that interactions with other chiral entities, such as enzymes or chiral reagents, are diastereomeric in nature. This means the transition states for the reaction of two different enantiomers with a single chiral reagent will have different energies, leading to different reaction rates. For instance, in enzymatic reactions, the binding site of an enzyme is chiral, and only one enantiomer of a substrate may fit correctly to undergo a chemical transformation. lumenlearning.com
For dichlorophenyl propanol analogs, the absolute configuration at the carbinol center dictates how the molecule presents its functional groups (the dichlorophenyl ring, the hydroxyl group, and alkyl substituents) in space. This spatial arrangement is critical in stereospecific transformations.
Enzyme-Catalyzed Reactions: In a biological context, if a dichlorophenyl propanol analog were a substrate for an enzyme (e.g., a kinase or dehydrogenase), its two enantiomers would likely exhibit vastly different reaction rates. One enantiomer might be rapidly metabolized while the other is inert or even acts as an inhibitor.
Asymmetric Synthesis: In chemical synthesis, using a chiral catalyst or reagent to react with a racemic dichlorophenyl propanol could lead to a kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation.
Neighboring Group Participation: The specific 3D orientation of the hydroxyl and dichlorophenyl groups can influence intramolecular reactions. One enantiomer might be poised for a cyclization reaction, for example, while the other is not.
The determination of the absolute configuration is crucial and can be achieved through various methods, including X-ray crystallography or NMR spectroscopy using chiral derivatizing agents. acs.orgnih.gov For example, a method using axially chiral trifluoromethylbenzimidazolylbenzoic acid (TBBA) as a chiral derivatizing agent has been successfully used to assign the absolute configuration of β-chiral primary alcohols. nih.gov
Diastereoselective Synthesis of Complex Dichlorophenyl Propanol Structures
When synthesizing analogs of dichlorophenyl propanols that contain more than one stereocenter, controlling the relative stereochemistry to form a specific diastereomer is a significant challenge. Diastereoselective synthesis aims to produce a single diastereomer out of many possibilities. This is crucial because different diastereomers can have distinct physical properties and biological activities.
Several strategies are employed for diastereoselective synthesis that could be applied to create complex dichlorophenyl propanol structures:
Substrate Control: A pre-existing chiral center in the starting material can direct the formation of a new stereocenter. For example, the reduction of a ketone precursor with a chiral center adjacent to the carbonyl could be influenced by that center, favoring the formation of one diastereomeric alcohol.
Reagent Control: Using a chiral reagent or catalyst can induce diastereoselectivity. A prominent example is the asymmetric aldol (B89426) reaction, which can be used to construct β-hydroxy-α-amino esters—structures containing a 1,2-aminoalcohol motif—with high levels of diastereo- and enantioselectivity. acs.org A similar approach could be used to build up the side chain of a complex dichlorophenyl propanol analog.
Catalytic Asymmetric Synthesis: Modern catalysis offers powerful tools for setting stereochemistry. For instance, the development of ProPhenol ligands for zinc-catalyzed asymmetric aldol reactions has enabled the synthesis of syn β-hydroxy-α-amino esters with high diastereoselectivity. acs.org Such catalytic systems could be adapted to react with a dichlorophenyl-containing aldehyde or ketone to build complex chiral side chains.
A study on the diastereoselective synthesis of polyfluoro monosaccharides highlights how catalytic processes can be used for the diastereodivergent preparation of complex molecules, yielding different diastereomers by tuning reaction conditions. nih.gov This level of control would be essential for systematically exploring the structure-activity relationships of diastereomeric dichlorophenyl propanol analogs.
Heterocyclic and Aromatic Ring Modifications and Their Chemical Implications
Modifying the aromatic or heterocyclic core of a molecule is a cornerstone of medicinal chemistry, as these changes can profoundly impact the compound's physicochemical properties, reactivity, and biological interactions. nih.govresearchgate.net
Impact of Substituent Position and Electronic Properties on Reaction Outcomes
The position and electronic nature of substituents on the phenyl ring of a dichlorophenyl propanol analog are critical determinants of its chemical reactivity. numberanalytics.comnumberanalytics.com Substituents influence the electron density of the aromatic ring through a combination of inductive and resonance effects. libretexts.org
Resonance Effects: These involve the delocalization of pi (π) electrons between the substituent and the aromatic ring. While halogens have a weak deactivating resonance effect, other substituents can have strong donating or withdrawing resonance effects. numberanalytics.com
The interplay of these electronic effects governs the outcome of chemical reactions. For instance, in electrophilic aromatic substitution, electron-donating groups (EDGs) like -OH or -OCH₃ increase the ring's reactivity and direct incoming electrophiles to the ortho and para positions. fiveable.me Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN decrease reactivity and direct incoming groups to the meta position. fiveable.me
The table below summarizes the effects of different types of substituents on the reactivity of an aromatic ring.
| Substituent Type | Example Groups | Electronic Effect | Effect on Reactivity (EAS) | Directing Effect |
| Activating | -OH, -NH₂, -OR, -Alkyl | Electron-donating (Resonance and/or Inductive) | Increases rate | ortho, para |
| Deactivating (Halogens) | -F, -Cl, -Br, -I | Electron-withdrawing (Inductive > Resonance) | Decreases rate | ortho, para |
| Deactivating | -NO₂, -CN, -C=O, -SO₃H | Electron-withdrawing (Inductive and Resonance) | Decreases rate | meta |
Therefore, replacing the chlorine atoms on the phenyl ring of this compound with different functional groups would fundamentally alter its chemical behavior. Introducing a strong electron-donating group could make the ring more susceptible to oxidation, while adding a strong electron-withdrawing group would make it more resistant.
Synthesis and Characterization of Heterocyclic-Fused Propanols
Fusing a heterocyclic ring to the dichlorophenyl moiety of the propanol structure creates a novel chemical scaffold with potentially unique properties. Heterocyclic compounds are ubiquitous in pharmaceuticals due to their ability to engage in a wide range of interactions, including hydrogen bonding and pi-stacking. researchgate.netreachemchemicals.com
The synthesis of such fused systems often involves multi-step sequences. A common strategy is to start with a substituted dichlorophenyl precursor and build the heterocyclic ring onto it. For example, a dichlorophenylaniline could serve as a starting point for synthesizing a quinoline (B57606) or indole (B1671886) ring fused to the dichlorophenyl core.
Example Synthetic Pathway:
A hypothetical synthesis of a dichlorophenyl-fused oxazole (B20620) propanol might proceed as follows:
Start with a 2,3-dichloro-aminobenzoic acid.
React it with ethyl chloroacetate (B1199739) to form an ester intermediate. uobaghdad.edu.iq
Treat this intermediate with urea, followed by a substituted phenacyl bromide, to construct the oxazole ring. uobaghdad.edu.iq
The resulting fused heterocyclic system, containing a carboxylic acid or ester group, could then be converted into the desired propan-2-ol side chain via reaction with an organometallic reagent like methylmagnesium bromide.
The characterization of these new heterocyclic-fused propanols is essential to confirm their structure and purity. Standard analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the successful formation of the heterocyclic ring and the installation of the propanol side chain. elsevierpure.com
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the -OH of the alcohol and characteristic bonds within the heterocyclic ring.
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous proof of the molecule's three-dimensional structure and stereochemistry. acs.org
The synthesis and characterization of diverse heterocyclic derivatives, including oxadiazoles, triazoles, and thiazolidinones, from various aromatic starting materials have been widely reported, demonstrating the feasibility of these chemical transformations. uobaghdad.edu.iqresearchgate.netresearchgate.net
Exploration of Structure-Property Relationships in Dichlorophenyl Propanol Series
The physicochemical properties of molecules within the dichlorophenyl propanol series are intricately linked to their structural features. Variations in the substitution pattern of chlorine atoms on the phenyl ring, as well as modifications to the propanol side chain, can significantly influence properties such as melting point, boiling point, and lipophilicity. Understanding these structure-property relationships is crucial for predicting the behavior of these compounds in various applications.
For instance, a comparison of the computed properties of this compound and 2-(3,5-Dichlorophenyl)propan-2-ol reveals notable differences. The arrangement of the chlorine atoms in the 3,5-dichloro isomer results in a higher boiling point and flash point compared to the 2,3-dichloro isomer. chemsrc.comchemicalbook.comnih.gov This suggests that the symmetrical substitution pattern in the 3,5-isomer may lead to more effective intermolecular interactions in the liquid and gaseous states.
Furthermore, the lipophilicity, often estimated by the logarithm of the octanol-water partition coefficient (LogP), is also affected by the chlorine substitution pattern. The calculated LogP for 2-(3,5-Dichlorophenyl)propan-2-ol is higher than that of the 2,3-dichloro isomer, indicating a greater affinity for nonpolar environments. chemsrc.comnih.gov
The structure of the propanol side chain is another critical determinant of the physicochemical properties. The presence and position of the hydroxyl (-OH) group, as well as the presence of other substituents, can significantly impact properties like boiling point and solubility due to their ability to participate in hydrogen bonding.
Modifications to the alkyl chain, such as the introduction of other functional groups, can further alter the properties of the molecule. For example, the replacement of the hydroxyl group with an amine group, as seen in 2-(2,5-Dichlorophenyl)propan-2-amine, introduces a basic center and alters the hydrogen bonding capabilities of the molecule, thereby changing its physical and chemical characteristics.
Emerging Research Directions and Unexplored Frontiers
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of tertiary alcohols such as 2-(2,3-Dichlorophenyl)propan-2-ol often relies on Grignard reactions, which, while effective, can present challenges in terms of safety, yield, and waste generation. Modern research is actively pursuing more efficient and environmentally benign alternatives.
Green Chemistry and Catalysis: A significant trend is the adoption of green chemistry principles. This includes the exploration of bifunctional catalysts that can promote reactions with high selectivity and conversion rates under milder conditions. For instance, research into the conversion of glycerol (B35011) (a biofuel byproduct) to propanols has highlighted the efficacy of copper–tungstosilicic acid (HSiW) catalysts on γ-Al2O3 supports. chemistryviews.org These systems achieve high conversion and selectivity without relying on expensive and less sustainable platinum-group metals. chemistryviews.org While applied to a different synthesis, the principles of using supported, bifunctional catalysts to create acidic sites and promote hydrogenolysis are transferable to the synthesis of specialized alcohols like this compound.
Enzymatic and Chemoenzymatic Processes: Biocatalysis offers a highly selective and sustainable route. Studies on the synthesis of related chiral halo-alcohols, such as (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol, have demonstrated the power of ketoreductase enzymes. researchgate.net These enzymatic processes can achieve near-100% conversion with over 99.9% enantiomeric excess, operating at high substrate concentrations. researchgate.net Such methods drastically simplify product isolation and reduce safety risks, presenting a green and highly productive alternative to traditional chemical reduction. researchgate.net The development of a chemoenzymatic process, where an enzymatic step is integrated into a larger chemical synthesis pathway, showcases a powerful and cost-effective strategy. researchgate.net
Continuous Flow Reactors: Moving from batch to continuous flow processing represents a major leap in efficiency and safety. Continuous flow reactors offer superior control over reaction parameters like temperature, especially for highly exothermic reactions, and minimize the volume of hazardous reagents at any given time. chemistryviews.orgmt.com This approach has considerable industrial advantages, reducing energy consumption and raw material usage. chemistryviews.orgmt.com The integration of real-time monitoring tools into these systems further enhances their utility.
Below is a comparison of different synthetic approaches:
| Methodology | Key Advantages | Relevant Research Findings |
| Green Catalysis | Reduces reliance on precious metals, uses sustainable supports, operates under milder conditions. | Copper–tungstosilicic acid (HSiW) on γ-Al2O3 achieved 100% glycerol conversion with 51% selectivity to propanols. chemistryviews.org |
| Enzymatic Synthesis | High selectivity (enantio- and regioselectivity), environmentally benign (operates in aqueous media), reduces byproducts. | Recombinant E. coli expressing a ketoreductase mutant fully converted 2-chloro-1-(2,4-dichlorophenyl) ethanone (B97240) with >99% ee. researchgate.net |
| Continuous Flow | Enhanced safety for exothermic reactions, superior temperature and mixing control, increased space-time yield. | Redesigned Grignard-based API synthesis to a flow process resulted in fewer steps and lower energy/material use. mt.com |
Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring
Understanding and controlling the reaction dynamics during the synthesis of this compound is critical for ensuring safety, optimizing yield, and minimizing impurity formation. The synthesis, often a Grignard reaction, is notoriously exothermic and can have a delayed initiation, leading to the dangerous accumulation of unreacted reagents. researchgate.nethzdr.de Advanced spectroscopic probes provide a window into the reaction vessel, enabling real-time monitoring and control.
In-situ FTIR and NIR Spectroscopy: Both Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful Process Analytical Technology (PAT) tools. By inserting a probe directly into the reaction mixture, these techniques can continuously track the concentration of key species. mt.comresearchgate.net For a Grignard synthesis, this allows for:
Detection of Reaction Initiation: Monitoring the disappearance of the organohalide starting material and the appearance of the Grignard reagent product. mt.com
Controlling Reagent Accumulation: Ensuring the halide is consumed as it is added, preventing a dangerous buildup that could lead to a thermal runaway. researchgate.nethzdr.de
Endpoint Determination: Identifying the precise moment the reaction is complete, avoiding unnecessary reaction time and energy consumption. mt.com
One study demonstrated that online NIR spectroscopy could effectively monitor a Grignard alkylation, ensuring accurate dosing and minimizing impurity formation, which was favored by high local concentrations of the Grignard reagent. dtu.dk
Calorimetry and Mass Balancing: Reaction calorimeters, often used in conjunction with spectroscopic probes, measure the heat evolved during the reaction in real-time. mt.comhzdr.de This heat flow data is directly proportional to the reaction rate. By combining calorimetry with mass balance approaches, it is possible to create a detailed, real-time estimation of safety-relevant parameters like the adiabatic temperature rise, allowing for the implementation of automated safety controls. researchgate.net
The following table summarizes the application of these monitoring techniques for Grignard reactions:
| Technique | Information Provided | Key Advantage for Synthesis |
| In-situ FTIR | Real-time concentration of reactants, intermediates, and products. mt.comhzdr.de | Direct chemical information, allows for tracking of specific functional groups (e.g., C=O, C-Br). |
| In-situ NIR | Real-time concentration profiles, often used for quantitative analysis. researchgate.netdtu.dk | Robust for industrial environments, can be used to monitor trends and identify abnormal situations like crystallization. dtu.dk |
| Reaction Calorimetry | Heat flow, total heat release, adiabatic temperature rise. mt.comhzdr.de | Direct measure of reaction rate and thermal hazard potential, crucial for safe scale-up. |
| Heat/Mass Balancing | Estimation of reactant accumulation and conversion based on energy and mass inputs/outputs. researchgate.nethzdr.de | Provides a comprehensive safety overview, enabling advanced, automated process control. |
Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research for Dichlorophenyl Propanols
Optimizing Reaction Conditions: AI tools are not limited to predicting products; they can also suggest optimal reaction conditions. ML models can be trained to predict the best solvent, catalyst, or temperature for a given transformation. ibm.comnih.gov An IBM study demonstrated that a BERT-based classifier could predict the correct solvent for a wide range of organic reactions with a top-3 accuracy of up to 86.88%. ibm.com This capability can significantly reduce the experimental effort required to optimize the synthesis of dichlorophenyl propanols.
| AI/ML Application | Technology Used | Impact on Dichlorophenyl Propanol (B110389) Research |
| Regioselectivity Prediction | Quantum Mechanics Descriptors, Graph Transformer Neural Networks (GTNN) | Enables the design of syntheses that specifically target the 2,3-dichloro substitution pattern, minimizing isomeric byproducts. researchgate.netdigitellinc.com |
| Reaction Condition Prediction | BERT-based Classifiers, Random Forests | Accelerates optimization by predicting suitable solvents and other conditions, reducing experimental screening. ibm.com |
| Forward-Reaction Prediction | Sequence-to-Sequence Models | Predicts the likely products and yields from a given set of reactants and reagents, aiding in experimental planning. nih.gov |
| Retrosynthesis Planning | Deep Learning, Graph Neural Networks (GNNs) | Identifies novel and efficient synthetic routes to the target molecule from simple precursors. chemcopilot.com |
Development of Supramolecular Assemblies Involving Dichlorophenyl Propanol Motifs
Supramolecular chemistry explores the complex structures formed through non-covalent interactions between molecules. The specific arrangement of atoms in this compound—a bulky propanol group, an aromatic ring, and two chlorine atoms—provides multiple sites for such interactions, suggesting it could be a valuable building block for designing novel molecular assemblies.
Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In the solid state, this can lead to the formation of predictable patterns. For example, studies on other chlorinated aromatic compounds have revealed Cl···Cl and C-H···Cl interactions that guide the assembly of molecules into layers or three-dimensional networks. mdpi.comrsc.org The specific geometry of this compound could direct unique halogen-bonding motifs.
Hydrogen Bonding and π-Interactions: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor, which will strongly influence the packing of molecules in the solid state. Furthermore, the electron-rich π-system of the dichlorophenyl ring can participate in several types of interactions:
π-π Stacking: Face-to-face or offset stacking between aromatic rings. mdpi.com
C-H···π Interactions: Where a C-H bond (from the methyl groups or another molecule) points towards the face of the aromatic ring. rsc.org
X···π Interactions: Where a halogen atom or another heteroatom interacts with the π-cloud. acs.org
The interplay of these varied and relatively weak forces—hydrogen bonds, halogen bonds, and π-interactions—can lead to the formation of complex and functional supramolecular architectures. mdpi.comacs.org Understanding how the dichlorophenyl propanol motif self-assembles is the first step toward designing new materials, such as co-crystals or metal-organic frameworks, with tailored properties. rsc.org
Q & A
Q. Optimization Tips :
- Temperature Control : Excess heat during chlorination can lead to over-halogenation; maintain 50–60°C .
- Catalysts : FeCl₃ improves regioselectivity for 2,3-dichloro substitution .
- Purification : Distillation or recrystallization from ethanol/water mixtures enhances purity (>98%) for biological assays .
Q. Methodological Answer :
- ¹H/¹³C NMR :
- ¹H NMR : A singlet at δ 1.6 ppm (2 methyl groups) and aromatic protons at δ 7.2–7.5 ppm (2,3-dichlorophenyl) .
- ¹³C NMR : Quaternary carbon (C-OH) at ~75 ppm and aromatic carbons at 125–135 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 220 (C₉H₁₀Cl₂O⁺) with fragments at m/z 185 (loss of Cl) .
- X-ray Crystallography : Confirms planar geometry of the dichlorophenyl ring and hydrogen bonding via OH groups (e.g., bond angles ~109.5°) .
Advanced: How does the position of chlorine substituents on the phenyl ring influence the chemical reactivity and biological activity of 2-arylpropan-2-ol derivatives?
Methodological Answer :
Chlorine position affects electronic and steric properties:
- 2,3-Dichloro Substitution : Enhances electrophilicity due to electron-withdrawing effects, increasing reactivity in nucleophilic substitutions .
- Biological Activity : The 2,3-dichloro configuration shows higher enzyme inhibition (e.g., cytochrome P450) compared to 2,4- or 3,5-dichloro analogs, likely due to optimized hydrophobic interactions .
Q. Methodological Answer :
- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous ethanol) and reaction atmosphere (N₂ inert gas) .
- Advanced Analytics : Use high-resolution MS or 2D NMR (e.g., HSQC) to distinguish structural isomers .
- Crystallographic Validation : Compare experimental XRD data (e.g., CCDC 1057878) with computational models to confirm bond lengths/angles .
Advanced: What computational chemistry approaches are suitable for predicting the physicochemical properties or reaction pathways of this compound?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Predicts optimized geometry, dipole moments, and electrostatic potential maps for interaction studies .
- Molecular Dynamics (MD) : Simulates solvation effects in biological membranes, relevant for pharmacokinetic profiling .
- QSPR Models : Correlate logP (2.8) and pKa (14.1) with bioavailability using software like COSMOtherm .
Basic: What are the recommended purification techniques for isolating this compound with high purity, especially for biological assays?
Q. Methodological Answer :
- Fractional Distillation : Boiling point ~202–205°C under reduced pressure (10 mmHg) .
- Recrystallization : Use hexane/ethyl acetate (3:1) at –20°C to isolate crystalline product (>99% purity) .
- Column Chromatography : Silica gel with 10% ethyl acetate/hexane eluent to remove chlorinated byproducts .
Advanced: How can researchers design experiments to elucidate the metabolic pathways or degradation products of this compound in environmental or biological systems?
Q. Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁴C-labeled compound to track degradation via LC-MS .
- Microsomal Assays : Incubate with liver microsomes (e.g., rat CYP450) to identify hydroxylated metabolites .
- Environmental Simulation : Use UV-Vis spectroscopy to monitor photodegradation kinetics under simulated sunlight (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
